Milameline - 139886-32-1

Milameline

Catalog Number: EVT-413494
CAS Number: 139886-32-1
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Milameline is classified as a muscarinic acetylcholine receptor agonist. It interacts with various subtypes of muscarinic receptors (M1, M2, M3, M4), with a notable focus on the M1 subtype due to its implications in cognitive function and memory enhancement. Its pharmacological profile indicates that it acts as a partial agonist, which means it activates the receptor but does not elicit a full response compared to acetylcholine .

Synthesis Analysis

The synthesis of Milameline involves several key steps that typically include the formation of bicyclic structures and the introduction of functional groups to enhance receptor affinity. A common synthetic route includes:

  1. Formation of Bicyclic Structures: The synthesis often begins with the creation of bicyclic amines through intramolecular reactions. For example, intramolecular Diels-Alder reactions are frequently employed to construct the core structure.
  2. Functionalization: Subsequent steps involve the addition of side chains or substituents to increase selectivity and potency towards specific muscarinic receptors.
  3. Purification and Characterization: The final products are purified using techniques such as chromatography and characterized by spectroscopic methods including infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Milameline's molecular structure features a bicyclic framework that is characteristic of many muscarinic agonists. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: 233.28 g/mol

The structure includes a nitrogen atom within a bicyclic system, contributing to its ability to mimic acetylcholine at muscarinic receptors. The presence of various functional groups enhances its binding affinity and selectivity towards the M1 receptor subtype .

Chemical Reactions Analysis

Milameline participates in several chemical reactions typical for muscarinic agonists:

  1. Binding Reactions: Milameline binds to muscarinic receptors, leading to conformational changes that activate intracellular signaling pathways.
  2. Metabolic Reactions: In vivo studies indicate that Milameline undergoes metabolic transformations, which can affect its pharmacokinetics and efficacy.
  3. Interaction with Other Compounds: Milameline has been studied for its interactions with other neurotransmitter systems, such as dopamine receptors, which may influence its therapeutic effects in cognitive disorders .
Mechanism of Action

Milameline exerts its effects primarily through activation of muscarinic acetylcholine receptors in the central nervous system. The mechanism involves:

  • Agonistic Activity: By binding to the M1 receptor subtype, Milameline mimics acetylcholine's action, leading to increased intracellular calcium levels via G-protein coupled pathways.
  • Neurotransmitter Release: Activation of these receptors enhances the release of neurotransmitters such as acetylcholine and dopamine, which are critical for cognitive processes like learning and memory.
  • Partial Agonism: As a partial agonist, Milameline provides sufficient receptor activation to improve cognitive function while minimizing potential cholinergic side effects associated with full agonists .
Physical and Chemical Properties Analysis

Milameline exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited aqueous solubility, which can impact its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: Milameline's lipophilic nature allows it to penetrate biological membranes effectively, facilitating central nervous system activity .
Applications

Milameline has been primarily investigated for its potential applications in:

  • Alzheimer's Disease Treatment: Due to its action on cholinergic pathways, Milameline is studied for enhancing cognitive function in Alzheimer's patients.
  • Cognitive Enhancement: Research indicates that Milameline may improve memory and learning in various animal models.
  • Pharmacological Research: It serves as a valuable tool for studying muscarinic receptor dynamics and developing new therapeutic agents targeting these receptors .
Introduction

Background and Significance of Muscarinic Receptor Agonists in Neurological Research

Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, are densely expressed in brain regions critical for learning and memory, including the hippocampus, prefrontal cortex, and basal forebrain cholinergic projection systems. The degeneration of these cholinergic pathways in Alzheimer's disease (AD) establishes mAChRs as compelling therapeutic targets. Unlike acetylcholinesterase inhibitors (AChEIs)—which broadly elevate synaptic acetylcholine but often cause significant peripheral side effects—direct mAChR agonists offer potential for more precise modulation of cholinergic signaling. Early orthosteric agonists like arecoline and pilocarpine demonstrated proof-of-concept for cognitive enhancement but were hampered by poor receptor subtype selectivity, metabolic instability, and dose-limiting adverse effects. This spurred efforts to develop metabolically stable, brain-penetrant agonists with improved selectivity profiles. The scientific rationale centered on the preservation of postsynaptic M1 receptors in AD despite presynaptic cholinergic terminal loss, suggesting that direct receptor activation could bypass degenerated pathways [2] [3] [6].

Milameline (CI-979/RU35926): Historical Development and Pharmacological Classification

Milameline (E-1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxaldehyde, O-methyloxime monohydrochloride) emerged in the 1990s as a structurally novel mAChR agonist developed collaboratively by Warner-Lambert/Parke-Davis (designated PD-129409) and Roussel Uclaf (RU-35926). Its chemical structure features a conformationally restrained tetrahydro-pyridine core with an O-methyloxime moiety, enhancing metabolic stability compared to ester-containing predecessors like arecoline. Milameline is pharmacologically classified as a non-selective partial agonist at mAChRs. Binding studies using human recombinant receptors expressed in CHO cells revealed nanomolar affinity (agonist ligand displacement) and micromolar affinity (antagonist displacement) across all five mAChR subtypes (M1-M5). Functional characterization demonstrated agonist activity at Gq-coupled M1/M3 receptors (stimulating phosphatidylinositol hydrolysis) and Gi/o-coupled M2/M4 receptors (inhibiting forskolin-induced cAMP accumulation). Crucially, it lacked significant acetylcholinesterase inhibitory activity or binding affinity at over 30 other neurotransmitter receptors, confirming selectivity for mAChRs [1] [2] [4].

Table 1: Key Pharmacological Properties of Milameline

PropertyDetails
Chemical Name(E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride
Alternative IdentifiersCI-979, RU-35926, PD-129409
Molecular FormulaC₈H₁₄N₂O·HCl (MW: 190.67)
MechanismNon-selective partial agonist at muscarinic M1-M5 receptors
Selectivity>1000-fold selective for mAChRs over other neurotransmitter binding sites; No AChE inhibition
Key Binding AffinityNanomolar affinity with agonist ligands; Micromolar affinity with antagonist ligands across hM1-hM5
CAS Number139886-04-7 (HCl); 139886-32-1 (free base)

Rationale for Targeting Cholinergic Pathways in Cognitive Disorders

The "cholinergic hypothesis" of AD, solidified in the 1980s, posits that cognitive decline correlates strongly with degeneration of basal forebrain cholinergic neurons projecting to the cortex and hippocampus. Post-mortem studies revealed profound deficits in choline acetyltransferase (ChAT) activity, acetylcholine synthesis, and depolarization-induced acetylcholine release in these regions. Critically, M1 receptors—located postsynaptically on cortical and hippocampal neurons—remain relatively intact even as presynaptic markers diminish. This creates a therapeutic window: directly activating M1 receptors could enhance cognitive processing by:

  • Enhancing Synaptic Plasticity: M1 activation facilitates long-term potentiation (LTP), a cellular correlate of learning, via modulation of NMDA receptor signaling and reduction of potassium conductances.
  • Modulating Amyloid Precursor Protein (APP) Processing: M1 receptor signaling promotes the non-amyloidogenic α-secretase cleavage of APP, potentially reducing neurotoxic amyloid-β (Aβ) production [3] [6].
  • Improving Cortical Circuit Function: M1 activation desynchronizes electroencephalogram (EEG) activity towards low-voltage, high-frequency patterns associated with arousal and attention [1] [6].Milameline represented a strategic attempt to leverage this rationale, aiming to provide broader and more sustained cholinergic stimulation than AChEIs, with the potential for disease-modifying effects via APP processing [1] [3] [5].

Table 2: Research Milestones in Milameline Development

PhaseKey FindingsReference Year
PreclinicalNanomolar affinity at hM1-hM5; Reversed scopolamine-induced deficits & improved water maze performance in lesioned rats; Increased cortical blood flow1995, 1999
PreclinicalReversed scopolamine-induced attentional impairment in rhesus monkeys; Synergistic effects with tacrine observed1999
Phase IWell tolerated at doses ≤1.0 mg PO; Cholinergic symptoms (hypersalivation, sweating) observed at 2-4 mg1995
Phase II/IIIDiscontinued due to insufficient efficacy and/or side effect profile; Failed to demonstrate significant clinical benefit in AD patients2000

Milameline’s progression to Phase III trials underscored the significant interest in mAChR agonism for AD. However, its ultimate discontinuation by 2000, following mergers (Warner-Lambert with Pfizer) and clinical reassessment, highlighted the persistent challenges of achieving central efficacy without peripheral cholinergic burden. This outcome, shared by other orthosteric agonists (e.g., xanomeline, talsaclidine), ultimately catalyzed a strategic shift towards functionally selective M1 allosteric modulators designed to leverage receptor subtype and signaling bias for improved therapeutic windows [5] [6] [7].

Properties

CAS Number

139886-32-1

Product Name

Milameline

IUPAC Name

(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3/b9-6+

InChI Key

YMMXHEYLRHNXAB-RMKNXTFCSA-N

SMILES

CN1CCC=C(C1)C=NOC

Synonyms

1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride
CI 979
CI 979, (E)-isomer HCl
CI-979
CI979
milameline

Canonical SMILES

CN1CCC=C(C1)C=NOC

Isomeric SMILES

CN1CCC=C(C1)/C=N/OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.